Cas no 1435902-07-0 (Albendazole-2-amino-sulphone-D3 Hydrochloride)

Albendazole-2-amino-sulphone-D3 Hydrochloride is a deuterated analog of albendazole sulfone, a key metabolite of the anthelmintic drug albendazole. The incorporation of deuterium (D3) enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of albendazole metabolites in pharmacokinetic and metabolic studies. Its structural similarity to the native compound ensures reliable analytical performance, minimizing matrix effects and improving accuracy. The hydrochloride salt form enhances solubility, facilitating preparation of standard solutions. This compound is particularly valuable in veterinary and clinical research for monitoring drug metabolism, ensuring compliance with regulatory standards, and supporting method validation in bioanalytical assays.
Albendazole-2-amino-sulphone-D3 Hydrochloride structure
1435902-07-0 structure
Product name:Albendazole-2-amino-sulphone-D3 Hydrochloride
CAS No:1435902-07-0
MF:C10H11D3ClN3O2S
MW:278.773
CID:1068943
PubChem ID:329754091

Albendazole-2-amino-sulphone-D3 Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Albendazole-2-aminosulfone-D3 hydrochloride
    • 2-Amino-5-(propyl-3,3,3-d3)-sulfonylbenzimidazole hydrochloride
    • 2-Aminoalbendazole sulfone-d3 hydrochloride
    • 1435902-07-0
    • Albendazole-2-aminosulfone-(propyl-3,3,3-d3) hydrochloride, VETRANAL(TM), analytical standard
    • Albendazole-2-Aminosulfone-d3 (hydrochloride)
    • 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine;hydrochloride
    • DA-70675
    • Albendazole-2-aminosulfone D3 (Propyl-3,3,3 D3) Hydrochloride; 5-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine hydrochloride; Albendazole-2-aminosulfone D3 hydrochloride
    • Albendazole-2-aminosulfone D3 hydrochloride 100 microg/mL in Acetonitrile
    • HY-143355S
    • Albendazole-?2-?amino-?sulphone-?D3 Hydrochloride
    • Albendazole-2-amino-sulphone-D3 Hydrochloride
    • MDL: MFCD24849231
    • Inchi: InChI=1S/C10H13N3O2S.ClH/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3;
    • InChI Key: DQGXSGPYAVIFBJ-NIIDSAIPSA-N
    • SMILES: CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N.Cl

Computed Properties

  • Exact Mass: 278.0683558g/mol
  • Monoisotopic Mass: 278.0683558g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.2Ų

Albendazole-2-amino-sulphone-D3 Hydrochloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

Albendazole-2-amino-sulphone-D3 Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
32181-10MG
Albendazole-2-aminosulfone-(<I>propyl</I>-3,3,3-d<SUB>3</SUB>) hydrochloride
1435902-07-0
10mg
¥4065.21 2023-04-26
TRC
A511614-1mg
Albendazole-​2-​amino-​sulphone-​D3 Hydrochloride
1435902-07-0
1mg
$ 155.00 2023-09-09
TRC
A511614-100mg
Albendazole-\u200b2-\u200bamino-\u200bsulphone-\u200bD3 Hydrochloride
1435902-07-0
100mg
$ 990.00 2022-01-13
TRC
A511614-5mg
Albendazole-​2-​amino-​sulphone-​D3 Hydrochloride
1435902-07-0
5mg
$ 620.00 2023-09-09
TRC
A511614-50mg
Albendazole-\u200b2-\u200bamino-\u200bsulphone-\u200bD3 Hydrochloride
1435902-07-0
50mg
$ 510.00 2022-01-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
32181-10MG
1435902-07-0
10MG
¥6820.52 2023-01-16
A2B Chem LLC
AE96582-25mg
Albendazole-2-aMinosulfone-D3 hydrochloride
1435902-07-0
25mg
$723.00 2024-04-20
TRC
A511614-10mg
Albendazole-​2-​amino-​sulphone-​D3 Hydrochloride
1435902-07-0
10mg
$ 1194.00 2023-09-09
A2B Chem LLC
AE96582-50mg
Albendazole-2-aMinosulfone-D3 hydrochloride
1435902-07-0
50mg
$1171.00 2024-04-20

Additional information on Albendazole-2-amino-sulphone-D3 Hydrochloride

Albendazole-2-amino-sulphone-D3 Hydrochloride: A Comprehensive Overview

Albendazole-2-amino-sulphone-D3 Hydrochloride, with the CAS number 1435902-07-0, is a derivative of the well-known antiparasitic drug albendazole. This compound has gained significant attention in recent years due to its potential applications in the field of parasitology and drug development. The inclusion of the D3 label indicates that this compound is a deuterated version, which is often used in metabolic studies to track the fate of molecules within biological systems.

The molecular structure of Albendazole-2-amino-sulphone-D3 Hydrochloride consists of a benzene ring attached to a sulfonamide group and a substituted piperazine ring. The deuterium atoms in the molecule are strategically placed to allow for precise tracking during metabolic studies. This makes it an invaluable tool for researchers studying the pharmacokinetics and pharmacodynamics of albendazole derivatives.

Recent studies have highlighted the importance of understanding the metabolic pathways of antiparasitic drugs like albendazole. By using Albendazole-2-amino-sulphone-D3 Hydrochloride, researchers can gain insights into how these drugs are absorbed, distributed, metabolized, and excreted within the body. This information is crucial for optimizing drug delivery systems and improving therapeutic outcomes.

In terms of therapeutic applications, albendazole is widely used to treat infections caused by various parasites, including tapeworms and roundworms. The development of deuterated versions like Albendazole-2-amino-sulphone-D3 Hydrochloride has opened new avenues for studying the efficacy and safety of these drugs. For instance, researchers can now investigate how different dosages and formulations affect the drug's performance in vivo.

The synthesis of Albendazole-2-amino-sulphone-D3 Hydrochloride involves a series of chemical reactions that incorporate deuterium atoms into the molecule. This process requires precise control to ensure that the final product retains its pharmacological activity while being suitable for metabolic studies. The use of advanced synthetic techniques has made it possible to produce this compound in high purity, which is essential for accurate research results.

One of the most promising areas of research involving Albendazole-2-amino-sulphone-D3 Hydrochloride is its potential use in combination therapies. By combining this compound with other antiparasitic agents, researchers hope to develop more effective treatments for parasitic infections. Early studies have shown that such combinations can enhance the efficacy of albendazole while reducing the risk of resistance developing in parasites.

In conclusion, Albendazole-2-amino-sulphone-D3 Hydrochloride, with its unique molecular structure and deuterated labeling, represents a significant advancement in antiparasitic drug research. Its role in metabolic studies and potential applications in combination therapies make it a valuable tool for scientists working to improve treatments for parasitic infections worldwide.

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